Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate
Description
Introduction to Sodium 2-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate
Structural Overview and Nomenclature
The compound features a 1,3-thiazole ring substituted at the 2- and 4-positions (Figure 1). At the 2-position, a 2-((tert-butoxycarbonyl)amino)ethyl group is attached, while the 4-position bears a sodium carboxylate moiety. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enabling selective reactivity during synthetic processes.
Key Structural Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₂NaO₄S |
| Molecular Weight | 294.30 g/mol |
| CAS Number | 1797216-60-4 |
| IUPAC Name | Sodium 2-(2-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate |
The Boc group (tert-butoxycarbonyl) is a staple in peptide synthesis, shielding amines from unwanted reactions. The sodium carboxylate enhances water solubility, a property critical for bioavailability in pharmaceutical contexts.
Historical Context in Heterocyclic Chemistry
Thiazole chemistry originated in the late 19th century with the work of Hofmann and Hantzsch, who first synthesized thiazole derivatives while exploring heterocyclic analogs of pyridine. The discovery of thiamine (vitamin B₁) in 1912 highlighted thiazole’s biological relevance, spurring interest in its derivatives.
The introduction of protective groups like Boc in the mid-20th century revolutionized organic synthesis, enabling the modular assembly of complex molecules. The integration of Boc-protected amines into thiazole frameworks, as seen in this compound, reflects advancements in combining heterocyclic cores with functional side chains for targeted drug design.
Role of Thiazole Derivatives in Medicinal Chemistry
Thiazoles are privileged scaffolds in drug discovery due to their metabolic stability and ability to engage biological targets. Notable examples include:
- Antimicrobials : Sulfathiazole (a sulfonamide antibiotic).
- Antiretrovirals : Ritonavir (HIV protease inhibitor).
- Anticancer Agents : Tiazofurin (IMP dehydrogenase inhibitor).
Sodium 2-(2-{[(tert-butoxycarbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate exemplifies modern strategies to optimize thiazole-based therapeutics:
- Boc Protection : Stabilizes the amine during synthesis, allowing precise functionalization.
- Carboxylate Solubility : Improves pharmacokinetic profiles by enhancing aqueous solubility.
- Structural Versatility : The ethyl linker permits conjugation with other pharmacophores, enabling multitarget engagement.
Recent studies highlight thiazole carboxylates as intermediates in protease inhibitors and kinase-targeted therapies, where their electronic properties facilitate binding to enzymatic active sites.
Properties
IUPAC Name |
sodium;2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S.Na/c1-11(2,3)17-10(16)12-5-4-8-13-7(6-18-8)9(14)15;/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBGZFFGDSHERW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CS1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797216-60-4 | |
| Record name | sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Preparation Methods
Protection of the Amine Group
The tert-butoxycarbonyl (Boc) group is introduced to the primary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Reaction Conditions :
- Substrate : 2-Aminoethylthiazole intermediate.
- Reagents : Boc₂O (1.2 eq), NaOH (1.5 eq).
- Solvent : THF/H₂O (3:1).
- Temperature : 0°C → room temperature.
- Yield : 85–92%.
Mechanism : Nucleophilic attack by the amine on Boc₂O, followed by deprotonation.
Thiazole Ring Construction
Thiazole formation often employs the Hantzsch thiazole synthesis , involving condensation of α-haloketones with thioureas or thioamides:
Example Protocol :
- Substrate : Ethyl 2-bromoacetoacetate.
- Thioamide Source : Thiourea derivative with the Boc-protected ethylamine side chain.
- Catalyst : None (thermal cyclization).
- Solvent : Ethanol.
- Temperature : Reflux (78°C).
- Yield : 70–78%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–16 h |
| Regioselectivity | >95% for 4-carboxylate |
| Purity (HPLC) | ≥98% |
Carboxylation and Salt Formation
The carboxylate group is introduced via hydrolysis of an ester precursor followed by neutralization:
Steps :
- Ester Hydrolysis :
- Reagent : NaOH (2.0 eq).
- Solvent : MeOH/H₂O (4:1).
- Temperature : 60°C, 4 h.
- Intermediate : 2-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid.
Advanced Methodologies
Catalytic Carbonyl Insertion
A patent (CN113461635A) describes carbonyl insertion using transition-metal catalysts (e.g., Pd(dppf)Cl₂) under CO atmosphere:
Procedure :
- Substrate : 2-(2-Bromothiazol-4-yl)ethyl Boc-amine.
- Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) chloride (0.05 eq).
- Conditions : CO (1.5 MPa), EtOH, 80°C, 15 h.
- Yield : 51.7% for carboxylate intermediate.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
Example :
- Cyclization Step : 30 min at 120°C vs. 12 h conventionally.
- Purity : Comparable (97–98%).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hantzsch Synthesis | High regioselectivity | Long reaction times | 70–78 |
| Catalytic Insertion | Mild conditions, scalability | Requires CO atmosphere | 50–60 |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment needed | 75–80 |
Critical Considerations
- Boc Group Stability : Avoid strong acids (e.g., TFA) during synthesis to prevent deprotection.
- Purification : Chromatography (silica gel) or recrystallization (EtOAc/hexane) ensures high purity.
- Scalability : Industrial production favors continuous flow reactors for ester hydrolysis and salt formation.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to expose the primary amine. This is critical for subsequent functionalization:
-
Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.
-
Conditions : Room temperature (TFA) or mild heating (HCl/dioxane).
-
Example :
Treatment with TFA in dichloromethane (DCM) at 0–25°C for 1–2 h removes the Boc group quantitatively . Post-deprotection, the free amine can participate in coupling or alkylation reactions.
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc removal | 20% TFA in DCM, 2 h, 25°C | >95% |
Carboxylate Reactivity
The sodium carboxylate undergoes nucleophilic acyl substitution or activation for coupling:
Amide Bond Formation
-
Reagents : HATU, HOBt, or EDC with tertiary amines (e.g., DIPEA).
-
Conditions : Polar aprotic solvents (DMF, THF) at 0–25°C.
-
Example :
Coupling with 3-((tert-butoxycarbonyl)amino)propanoic acid using HATU/DIPEA in DMF yields amides with 85% efficiency .
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | HATU, DIPEA, DMF, 12 h, 25°C | 85% |
Esterification
Protonation of the carboxylate (e.g., with HCl) followed by treatment with alcohols (e.g., EtOH) under reflux forms esters .
Functionalization of the Thiazole Ring
The thiazole core participates in electrophilic substitutions, though the carboxylate and aminoethyl groups modulate reactivity:
Halogenation
-
Reagents : N-bromosuccinimide (NBS) or Cl₂.
-
Conditions : Acetic acid or DCM at 0–25°C.
-
Outcome : Bromination at position 5 occurs selectively due to electron-donating effects of the aminoethyl group .
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, AcOH, 24 h, 25°C | 70% |
Side-Chain Modifications
The aminoethyl group undergoes alkylation or acylation post-Boc deprotection:
Reductive Amination
-
Reagents : Aldehydes/ketones with NaBH₃CN or NaBH(OAc)₃.
-
Conditions : MeOH or THF, 25°C.
-
Example :
Reaction with benzaldehyde and NaBH₃CN produces secondary amines in 75% yield .
Cyclization and Macrocycle Formation
The compound serves as a precursor in macrocyclic synthesis:
-
Reagents : HATU or PyBOP.
-
Conditions : High-dilution conditions in DMF or CH₂Cl₂.
-
Example :
Intramolecular cyclization forms 26-membered thiopeptide cores in 27% yield over two steps .
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Macrocyclization | HATU, DIPEA, DMF, 48 h, 25°C | 27% |
Stability and Storage
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 272.32 g/mol. The thiazole ring structure is key to its biological activity, providing a versatile scaffold for modifications that enhance pharmacological properties .
Anticonvulsant Activity
Thiazole derivatives have been extensively studied for their anticonvulsant properties. For instance, several thiazole-bearing compounds have been synthesized and evaluated for their efficacy against seizures. A notable example includes the synthesis of novel thiazole-integrated pyrrolidin-2-one analogues, which exhibited significant anticonvulsant activity in various models . The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring are crucial for enhancing anticonvulsant effects.
Anticancer Activity
Thiazole derivatives, including sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate, have shown promise in cancer therapy. Research indicates that certain thiazole compounds can inhibit cancer cell proliferation by targeting specific cellular pathways. For instance, compounds derived from thiazoles demonstrated potent anti-proliferative activity against human liver carcinoma cell lines (HepG-2), with some exhibiting activity comparable to established chemotherapeutics .
The compound's mechanism of action often involves modulation of various biological pathways. For example, thiazole derivatives can interact with P-glycoprotein (P-gp), a protein that plays a significant role in drug resistance in cancer cells. Compounds designed with thiazole scaffolds have been shown to enhance the intracellular concentration of chemotherapeutic agents like paclitaxel, thereby overcoming drug resistance .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. These modifications can significantly alter the compound's pharmacological profile, enhancing its therapeutic potential.
| Synthesis Method | Description |
|---|---|
| Knoevenagel Reaction | A method used to form carbon-carbon bonds, facilitating the introduction of functional groups on the thiazole ring. |
| Alkylation Reactions | Employed to modify amine groups, enhancing solubility and biological activity. |
| One-Pot Reactions | Streamlined synthesis routes that reduce time and increase yield by combining multiple steps into one reaction vessel. |
Case Study 1: Anticonvulsant Development
A study focused on synthesizing thiazole-based compounds revealed that specific structural modifications led to enhanced anticonvulsant activity compared to existing medications like ethosuximide. The most active analogues were identified through systematic SAR analysis, highlighting the importance of substituent positioning on the thiazole ring .
Case Study 2: Cancer Therapeutics
Research involving thiazole derivatives demonstrated their ability to inhibit tubulin polymerization, a critical process in cancer cell division. Compounds synthesized with a focus on the thiazole scaffold exhibited significant anticancer effects in vitro and in vivo models, underscoring their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in selective reactions without interference. Upon removal of the Boc group, the free amine can interact with biological targets, such as enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate with analogous compounds:
Key Observations:
Solubility : The sodium carboxylate derivative exhibits superior water solubility compared to its ethyl ester counterpart, which is lipophilic and soluble in organic solvents . This makes the sodium form ideal for aqueous drug formulations.
Stability : The Boc group in all compounds provides acid-labile protection, but the sodium carboxylate’s ionic nature enhances stability in neutral/basic conditions, unlike the ethyl ester, which may hydrolyze under acidic or basic conditions .
Stability Under Different Conditions
Biological Activity
Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Thiazole compounds are known for diverse biological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H15N2NaO4S
- CAS Number : 75481763
- Molecular Weight : 272.31 g/mol
The thiazole ring is a key feature contributing to its biological activity, with various substituents influencing its pharmacological properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar thiazole structures have shown significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 | |
| Compound B | Jurkat (human leukemia) | 1.98 ± 1.22 | |
| Sodium Thiazole Derivative | Various | TBD | This study |
Research indicates that modifications to the thiazole ring can enhance cytotoxic activity. The presence of electron-donating groups and specific substitutions can significantly affect the compound's efficacy against cancer cells.
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. Studies have demonstrated that thiazole derivatives possess inhibitory effects against a range of bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticonvulsant Activity
In a picrotoxin-induced convulsion model, compounds similar to this compound were evaluated for their anticonvulsant effectiveness. Preliminary results suggest that structural features of the thiazole moiety play a crucial role in modulating neuronal excitability.
Case Study 1: Cytotoxicity Evaluation
A study conducted on a series of thiazole derivatives demonstrated that modifications at the 4-position significantly influenced cytotoxicity against human liver carcinoma cells (HepG-2). The study found that compounds with a phenyl ring at this position exhibited enhanced activity compared to their counterparts lacking this substitution.
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that certain thiazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of thiazole derivatives:
- Substituents : Electron-donating groups at specific positions on the thiazole ring enhance activity.
- Functional Groups : The presence of carboxylate groups has been linked to improved solubility and bioavailability.
- Ring Modifications : Alterations in the thiazole ring structure can lead to significant changes in potency and selectivity against target enzymes or receptors.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate?
- Methodology : The synthesis typically involves:
Thiazole Core Formation : Constructing the thiazole ring via cyclization of thiourea derivatives with α-bromoesters (e.g., ethyl 2-bromoacetate) under basic conditions .
Aminoethyl Introduction : Reacting the thiazole intermediate with ethylenediamine derivatives, followed by Boc-protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
Carboxylate Formation : Hydrolysis of the ester group (e.g., methyl or ethyl ester) to a carboxylic acid using NaOH or LiOH, followed by neutralization with sodium bicarbonate to form the sodium salt .
Q. How can researchers purify and characterize this compound?
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
- Characterization :
- NMR : ¹H and ¹³C NMR to confirm Boc-protection (e.g., tert-butyl singlet at δ 1.4 ppm) and thiazole ring protons (e.g., δ 7.7–8.0 ppm for C4-H) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+Na]⁺) .
Q. What are the stability considerations for the Boc-protected amine under common reaction conditions?
- Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA or HCl in dioxane), requiring neutral pH during synthesis.
- Basic Conditions : Stable under mild bases (e.g., NaHCO₃) but may degrade in prolonged exposure to strong bases (e.g., NaOH) .
Advanced Research Questions
Q. How does the electronic nature of the thiazole ring influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-deficient thiazole core facilitates nucleophilic aromatic substitution (e.g., replacing halides at C5 with amines or alkoxides). Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig) require careful optimization due to potential sulfur-poisoning of catalysts .
- Example : Substitution of a bromine atom at C5 with aryl boronic acids using Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C .
Q. What strategies resolve contradictions in reported synthetic yields for Boc-protected thiazole derivatives?
- Analysis : Discrepancies often arise from:
- Reagent Ratios : Excess Boc anhydride (1.5–2.0 eq) improves amine protection efficiency.
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
- Case Study : A 70% yield was achieved using CuI and (S)-proline as catalysts in azide-alkyne cycloadditions for analogous compounds .
Q. How can this compound serve as a building block for peptidomimetic drug candidates?
- Application : The thiazole mimics peptide bonds, while the Boc group enables selective deprotection for subsequent conjugations (e.g., coupling with carboxylic acids via EDC/HOBt).
- Example : In peptidomimetic analogues, the sodium carboxylate enhances water solubility for biological assays .
Q. What are the challenges in analyzing regioselectivity during functionalization of the thiazole ring?
- Methodology : Use DFT calculations to predict electrophilic/nucleophilic sites. Experimental validation via LC-MS monitoring of reaction intermediates (e.g., iodination at C5 vs. C4) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
